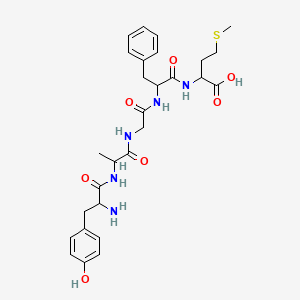

Tyr-D-ala-gly-phe-met

Beschreibung

BenchChem offers high-quality Tyr-D-ala-gly-phe-met suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tyr-D-ala-gly-phe-met including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N5O7S/c1-17(31-26(37)21(29)14-19-8-10-20(34)11-9-19)25(36)30-16-24(35)32-23(15-18-6-4-3-5-7-18)27(38)33-22(28(39)40)12-13-41-2/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,36)(H,31,37)(H,32,35)(H,33,38)(H,39,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNSNPIYASDSCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N5O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Enzymatic Stability of D-Ala Substituted Enkephalin Analogs

Executive Summary: The Stability-Bioactivity Paradox

Endogenous enkephalins (Met-enkephalin and Leu-enkephalin) possess nanomolar affinity for

This guide details the structural rationale behind the D-Ala² substitution strategy , a critical modification that introduces stereochemical hindrance to block N-terminal degradation. We analyze how this modification, often combined with C-terminal protection (as seen in DADLE and DAMGO), transforms a transient neurotransmitter into a stable pharmacological probe.

The Enzymatic "Kill Zone": Mechanisms of Degradation

To engineer stability, one must first map the degradation pathways. Native enkephalins are dismantled by two primary membrane-bound enzymes.

The Primary Culprits

-

Aminopeptidase N (APN / CD13): This exopeptidase executes the primary inactivating cut. It recognizes the N-terminal Tyrosine and cleaves the Tyr¹-Gly² peptide bond.

-

Neutral Endopeptidase (NEP / Enkephalinase / CD10): This endopeptidase cleaves the Gly³-Phe⁴ bond. While secondary to APN in initial inactivation, it ensures complete fragmentation of the peptide.

The Stereochemical Defense (D-Ala²)

Replacing the achiral Glycine at position 2 with D-Alanine creates a steric clash within the S1' subsite of Aminopeptidase N. The enzyme's active site is evolved to accommodate the flexible, hydrogen-only side chain of Glycine or L-configured amino acids. The D-methyl group of D-Ala projects into a restricted region of the catalytic pocket, effectively "locking out" the enzyme while retaining the peptide's capacity to bind opioid receptors.

Visualization: Degradation Pathways vs. D-Ala Blockade

Figure 1: The dual enzymatic attack on native enkephalins. D-Ala substitution specifically blocks the APN pathway, necessitating further modifications (e.g., D-Leu5 or Gly-ol) to block NEP.

Comparative Stability Data

The following data highlights the dramatic half-life extension provided by D-Ala substitution, particularly when paired with C-terminal modifications.

| Peptide Analog | Sequence | Primary Modification | Plasma Half-Life ( | Enzymatic Susceptibility |

| Met-Enkephalin | Tyr-Gly-Gly-Phe-Met | None (Native) | 2 - 4 min | High (APN & NEP) |

| [D-Ala²]-Met-Enk | Tyr-D-Ala -Gly-Phe-Met | N-term Stabilization | ~45 - 60 min | Resistant to APN; Susceptible to NEP |

| DADLE | Tyr-D-Ala -Gly-Phe-D-Leu | Dual D-aa sub | > 2 hours | Resistant to APN & Carboxypeptidases |

| DAMGO | Tyr-D-Ala -Gly-N-MePhe -Gly-ol | D-aa + N-methyl + Alcohol | > 4 hours | Highly Resistant (Pan-inhibition) |

Note: Half-life values are approximate averages derived from rat plasma incubation assays at 37°C. Variations occur based on specific buffer conditions and enzyme concentrations.

Validated Experimental Protocol: In Vitro Stability Assay

To rigorously quantify the stability conferred by D-Ala substitution, use this LC-MS/MS workflow. This protocol uses a "time-course sacrifice" approach to ensure data integrity.

Materials

-

Matrix: Pooled Human or Rat Plasma (heparinized), adjusted to pH 7.4.

-

Test Compounds: Met-Enkephalin (Control), DADLE (Test).[1]

-

Internal Standard (IS): Deuterated enkephalin (

-Phe-Met-Enk) or Propranolol. -

Quench Solution: 4% Phosphoric Acid in Acetonitrile.

Step-by-Step Workflow

-

Preparation: Pre-warm plasma to 37°C in a water bath. Prepare 10 mM peptide stocks in DMSO.

-

Spike: Initiate reaction by spiking peptide into plasma (Final conc: 1

M; DMSO < 0.5%). Vortex gently. -

Sampling (Time Course): At

minutes:-

Remove 50

L aliquot. -

Immediately transfer to a plate containing 200

L Quench Solution containing Internal Standard. -

Critical: The acid/organic crash instantly denatures APN/NEP, freezing the reaction.

-

-

Processing: Centrifuge plates at 4,000 x g for 15 min (4°C) to pellet precipitated plasma proteins.

-

Analysis: Inject supernatant onto a C18 Reverse-Phase HPLC coupled to a Triple Quadrupole MS (MRM mode).

Visualization: Stability Assay Logic

Figure 2: The "Crash and Analyze" workflow for determining peptide half-life. The quenching step is the critical control point.

Clinical & Pharmacological Implications[2][3][4]

The Selectivity Trade-off

While D-Ala² confers stability, it can alter receptor selectivity.

-

Native Enkephalins:

selectivity (slight). -

DADLE: High

selectivity.[2] The D-Leu5 combined with D-Ala2 creates a conformation highly favorable to the delta receptor pocket. -

DAMGO: High

selectivity.[3][4] The N-MePhe4 modification, while aiding stability against endopeptidases, drastically shifts affinity toward the Mu receptor.

Blood-Brain Barrier (BBB) Permeability

Stability does not equal bioavailability. While D-Ala analogs survive plasma proteases, they remain polar peptides.

-

Challenge: They do not passively cross the BBB efficiently.

-

Solution: Strategies such as glycosylation (Gly-ol in DAMGO helps slightly, but is not a magic bullet) or conjugation to lipophilic carriers are often required for systemic CNS delivery.

References

-

Pert, C. B., et al. (1976). "Opiate receptor binding enhancement by D-Ala2-Enkephalin." Science.

-

Roques, B. P., et al. (1980). "The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice."[5] Nature.

-

Hambrook, J. M., et al. (1976). "Breakdown of enkephalins by rat brain membranes." Nature.

-

Kosterlitz, H. W., et al. (1980). "Enkephalins and Enkephalinase." Annual Review of Pharmacology and Toxicology.

-

Handa, B. K., et al. (1981). "Analogues of beta-LPH61-64 possessing selective agonist activity at mu-opiate receptors." European Journal of Pharmacology. (Primary source for DAMGO structure/stability).[6][4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Met-enkephalin - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt1]DALDA, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Tyr-D-Ala-Gly-Phe-Met in Pain Modulation Pathways: A Technical Guide to Molecular Pharmacology and Experimental Methodologies

Executive Summary

Endogenous opioid peptides, such as Met-enkephalin (Tyr-Gly-Gly-Phe-Met), play a critical role in the descending modulation of nociceptive signals. However, their utility in experimental and clinical pharmacology is severely limited by their rapid enzymatic degradation in vivo. The synthetic pentapeptide Tyr-D-Ala-Gly-Phe-Met (commonly referred to as[D-Ala2]-Met-enkephalin or DALA) represents a foundational breakthrough in peptide engineering. By introducing a single D-amino acid substitution, researchers successfully uncoupled receptor affinity from enzymatic susceptibility. This whitepaper provides an in-depth mechanistic analysis of [D-Ala2]-Met-enkephalin, detailing its structural pharmacology, downstream signaling cascades, and the rigorous, self-validating experimental protocols used to quantify its antinociceptive properties.

Structural Biology & Molecular Pharmacology

The endogenous Met-enkephalin sequence is highly susceptible to cleavage by aminopeptidases, specifically at the N-terminal Tyr-Gly bond, rendering its biological half-life too short for sustained analgesic action. The substitution of the naturally occurring L-Glycine at position 2 with D-Alanine sterically hinders aminopeptidase binding[1].

Causality of Design: The D-Ala substitution preserves the critical spatial orientation of the N-terminal Tyrosine—which is an absolute requirement for docking into the orthosteric binding pocket of opioid receptors—while conferring profound resistance to enzymatic degradation. This structural modification allows[D-Ala2]-Met-enkephalin to maintain full intrinsic enkephalin-like activity while exhibiting a significantly prolonged half-life and potent analgesia upon intraventricular administration[1].

Receptor Binding Profile & Intracellular Signaling Pathways

[D-Ala2]-Met-enkephalin acts as a potent agonist primarily at the mu (

Upon ligand binding, the GPCR undergoes a conformational change, catalyzing the exchange of GDP for GTP on the G

-

G

i-Mediated Pathway: The G -

G

-Mediated Pathway (Presynaptic & Postsynaptic):-

Presynaptic: The G

complex binds to and inhibits voltage-gated Ca2+ channels (VGCCs). The resulting decrease in calcium influx prevents the vesicular fusion and release of pronociceptive neurotransmitters, such as Substance P, Calcitonin Gene-Related Peptide (CGRP), and glutamate[3]. -

Postsynaptic: The G

complex activates G-protein-coupled inwardly rectifying potassium (GIRK) channels. The efflux of K+ ions hyperpolarizes the postsynaptic membrane, raising the threshold for action potential generation and effectively silencing pain transmission[3].

-

Caption: Signaling cascade of [D-Ala2]-Met-enkephalin via Gi/o-coupled opioid receptors.

Quantitative Data Summary

The pharmacological profile of [D-Ala2]-Met-enkephalin demonstrates its superiority over endogenous counterparts in experimental settings.

| Pharmacological Parameter | Value / Characteristic | Mechanistic Rationale |

| Primary Targets | N-terminal Tyrosine mimics endogenous enkephalin binding. | |

| Enzymatic Stability | Highly resistant to aminopeptidases | D-Ala at position 2 sterically blocks N-terminal cleavage[1]. |

| In Vitro Efficacy (GPI) | ~80% potency of Met-enkephalin | Retains full intrinsic agonistic activity at |

| In Vivo Analgesia | Equipotent to amidated analogs | High stability allows for sustained CNS concentration post-ICV injection[1]. |

Experimental Methodologies: The Self-Validating Guinea Pig Ileum (GPI) Assay

To quantify the functional activity of [D-Ala2]-Met-enkephalin, the Guinea Pig Ileum (GPI) assay remains the gold standard.

Causality of Choice: The myenteric plexus of the guinea pig ileum is densely populated with

Step-by-Step Protocol:

-

Tissue Preparation: Isolate a 2-3 cm segment of the terminal ileum from a male guinea pig, carefully flushing the lumen to remove contents.

-

Organ Bath Setup: Suspend the tissue longitudinally in a 10 mL organ bath containing Krebs-Henseleit buffer maintained at 37°C and continuously aerated with 95% O2 / 5% CO2. Rationale: This maintains physiological pH and tissue viability.

-

Equilibration & Tension: Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes.

-

Electrical Field Stimulation (EFS): Stimulate the tissue via platinum ring electrodes using supramaximal voltage, 0.5 ms pulse duration, at a frequency of 0.1 Hz. Record baseline isometric contractions.

-

Peptide Administration: Introduce[D-Ala2]-Met-enkephalin into the bath in cumulative half-log concentrations (e.g., 1 nM to 10

M). Record the dose-dependent inhibition of twitch contractions to calculate the IC50. -

Self-Validation (Naloxone Reversibility): To prove that the observed inhibition is strictly opioid-receptor mediated (and not due to tissue death or off-target toxicity), introduce Naloxone (1

M) into the bath. Validation: A true opioid response will be immediately reversed, restoring the twitch amplitude to baseline[1].

Caption: Step-by-step workflow of the self-validating Guinea Pig Ileum (GPI) functional assay.

Preclinical Applications & Future Directions

The structural insights gained from [D-Ala2]-Met-enkephalin have paved the way for advanced, rationally designed analgesics. Chronic pain and sustained opioid exposure often induce adaptations in the endogenous substance P/neurokinin-1 (NK1) receptor systems, contributing to opioid tolerance, emesis, and abuse liability[4].

Modern drug development leverages the[D-Ala2]-Met-enkephalin pharmacophore by fusing it with other functional moieties. For example, the multifunctional compound TY027 incorporates the Tyr-D-Ala-Gly-Phe-Met sequence alongside an NK1 antagonist pharmacophore. This dual-targeting approach yields excellent antinociceptive efficacy with a plasma half-life exceeding 4 hours, while eliminating opioid-related emesis, constipation, and tolerance in rodent models[4]. Targeting GPCRs in this multifaceted manner represents the frontier of achieving opioid analgesia without the debilitating side effects that fuel the current opioid crisis[2][3].

References[1] Vavrek RJ, Hsi LH, York EJ, Hall ME, Stewart JM. "Minimum Structure Opioids-Dipeptide and Tripeptide Analogs of the Enkephalins." Peptides, 1981. https://pubmed.ncbi.nlm.nih.gov/6272246/[4] Largent-Milnes TM, Brookshire SW, Skinner DP Jr, et al. "Building a better analgesic: multifunctional compounds that address injury-induced pathology to enhance analgesic efficacy while eliminating unwanted side effects." Journal of Pharmacology and Experimental Therapeutics, 2013.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3781412/[2] Che T. "Advances in the Treatment of Chronic Pain by Targeting GPCRs." Biochemistry, 2021.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8116348/[3] Machelska H, Celik MÖ. "Advances in Achieving Opioid Analgesia Without Side Effects." Frontiers in Pharmacology, 2018.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6282113/

Sources

- 1. Minimum structure opioids-dipeptide and tripeptide analogs of the enkephalins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Advances in Achieving Opioid Analgesia Without Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Building a better analgesic: multifunctional compounds that address injury-induced pathology to enhance analgesic efficacy while eliminating unwanted side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: BBB Permeability of Tyr-D-Ala-Gly-Phe-Met ([D-Ala²]-Met-Enkephalin)

The following technical guide details the blood-brain barrier (BBB) permeability profile of Tyr-D-Ala-Gly-Phe-Met (commonly known as [D-Ala²]-Met-enkephalin ). This guide is structured for researchers in neuropharmacology and peptide drug delivery.

Executive Summary & Compound Identity

Tyr-D-Ala-Gly-Phe-Met is a synthetic analog of the endogenous opioid peptide Met-enkephalin. The substitution of the natural Glycine at position 2 with D-Alanine is a critical structural modification designed to prevent rapid enzymatic degradation by aminopeptidases in plasma and tissue.

Despite this enzymatic stabilization, the peptide exhibits poor intrinsic blood-brain barrier (BBB) permeability . Its transport is limited by high polarity, low lipophilicity, and susceptibility to efflux transporters. Consequently, it serves as a standard reference compound in BBB research—often representing a "stable but impermeable" control against which novel delivery vectors (e.g., lipidization, glycosylation, or nanoparticle encapsulation) are benchmarked.

Physicochemical Profile

| Property | Value / Description | Impact on BBB Permeability |

| Sequence | Tyr-D-Ala-Gly-Phe-Met | D-Ala² confers metabolic stability but not lipophilicity. |

| Molecular Weight | ~587.7 Da | Above the optimum (<400-500 Da) for passive diffusion. |

| Hydrophilicity | High (Polar Surface Area > 200 Ų) | Limits transcellular diffusion across endothelial membranes. |

| Charge (pH 7.4) | Zwitterionic (N-term +, C-term -) | Charged species resist passive membrane crossing. |

| LogD (pH 7.4) | ~ -1.5 to -2.0 (Estimated) | Indicates poor lipid solubility; favors aqueous phase. |

Mechanisms of Transport & Barrier Interaction

Understanding why this peptide fails to cross the BBB is as critical as measuring how much crosses. The transport profile is defined by three competing mechanisms.

Passive Diffusion (The Limiting Factor)

The primary route for unmodified peptides is passive transcellular diffusion . For Tyr-D-Ala-Gly-Phe-Met, this pathway is negligible due to the energetic penalty of desolvating the polar peptide backbone to enter the lipid bilayer.

-

Paracellular Transport: The peptide is small enough to fit through loose junctions but is strictly excluded by the Tight Junctions (Zonula Occludens) of the BBB, which have a pore radius < 10 Å.

Carrier-Mediated Transport (Influx)

Endogenous Met-enkephalin utilizes Peptide Transport System-1 (PTS-1) . However, structural modifications can alter affinity.

-

[D-Ala²] Modification: While it stabilizes the bond, it does not significantly enhance affinity for high-capacity influx transporters (like LAT1 or GLUT1).

-

Saturable Transport: Evidence suggests low-affinity interaction with peptide transporters, but the capacity is insufficient to achieve therapeutic CNS concentrations.

Active Efflux (The Barrier)

Crucially, enkephalin analogs are often substrates for efflux pumps located on the luminal (blood-facing) membrane of brain endothelial cells.

-

P-glycoprotein (P-gp/MDR1): Tyr-D-Ala-Gly-Phe-Met shows susceptibility to P-gp-mediated efflux, which actively pumps the peptide back into the blood, effectively reducing its net brain uptake.

Visualization: Transport Pathways

The following diagram illustrates the competing forces at the BBB interface.

Caption: Schematic of BBB transport showing P-gp efflux and poor passive diffusion limiting CNS entry.

Experimental Protocols for Permeability Assessment

To rigorously evaluate the BBB permeability of this peptide (or modified derivatives), the In Situ Brain Perfusion technique is the gold standard. It bypasses systemic metabolism (liver/kidney), isolating the BBB interaction.

Protocol: In Situ Brain Perfusion (Rat Model)

Objective: Determine the Kin (unidirectional transfer constant) of [³H]-Tyr-D-Ala-Gly-Phe-Met.

Step 1: Perfusate Preparation

-

Buffer: Krebs-Henseleit buffer (pH 7.4), gassed with 95% O₂ / 5% CO₂.

-

Tracers:

-

Test Compound: [³H]-Tyr-D-Ala-Gly-Phe-Met (0.1 µCi/mL).

-

Vascular Marker: [¹⁴C]-Sucrose (0.05 µCi/mL). Critical for correcting vascular volume (Vvascular).

-

-

Temperature: Maintain strictly at 37°C.

Step 2: Surgical Procedure

-

Anesthetize rat (Ketamine/Xylazine).

-

Cannulate the Common Carotid Artery (CCA) .

-

Ligate the External Carotid Artery (ECA) to direct flow to the brain.

-

Sever the cardiac ventricles immediately before starting perfusion to stop systemic blood flow and prevent mixing.

Step 3: Perfusion & Sampling

-

Perfuse at a rate of 10 mL/min (to match cerebral blood flow) for 60 to 120 seconds .

-

Terminate by decapitation.

-

Solubilize brain tissue (cortex, striatum, cerebellum) and measure radioactivity via Liquid Scintillation Counting (LSC).

Step 4: Data Calculation

Calculate the Brain Uptake Ratio (

Interpretation:

-

High Permeability:

mL/s/g -

Moderate:

mL/s/g -

Low (Tyr-D-Ala-Gly-Phe-Met):

mL/s/g (Typical range for this peptide).

Visualization: Experimental Workflow

Caption: Workflow for In Situ Brain Perfusion to determine peptide permeability constants.

Strategies for Enhancement

Since the native permeability of Tyr-D-Ala-Gly-Phe-Met is insufficient for clinical efficacy, it is frequently used as a payload in delivery research.

-

Lipidization: Conjugation of fatty acids (e.g., palmitic acid) to the N-terminus to increase lipophilicity.

-

Glycosylation: Attaching glucose or galactose moieties to target the GLUT1 transporter (Glycosylated enkephalins).

-

Cyclization: Constraining the structure (e.g., DPDPE) to reduce hydrogen bonding potential and improve stability, though this often requires specific transporter affinity.

-

Trojan Horse Vectors: Conjugating the peptide to a monoclonal antibody against the Transferrin Receptor (TfR) to induce receptor-mediated transcytosis.

References

-

Banks, W. A., et al. (1986). Brain uptake of the aging marker, [D-Ala2]-Met-enkephalin-amide. Peptides.[1][2][3][4][5][6] Link

-

Cornford, E. M., et al. (1978). Independent blood-brain barrier transport systems for leucine-enkephalin and methionine-enkephalin. Endocrinology. Link

-

Egleton, R. D., & Davis, T. P. (2005). Bioavailability and transport of peptides and peptide drugs into the brain.[7] Peptides.[1][2][3][4][5][6] Link

-

Bickel, U., et al. (2001). Delivery of peptides and proteins through the blood-brain barrier.[1][6][8] Advanced Drug Delivery Reviews. Link

-

Takasato, Y., et al. (1984). The in situ brain perfusion technique: basic characteristics and its application to the study of blood-brain barrier transport. American Journal of Physiology. Link

Sources

- 1. Assessment of an in vitro blood-brain barrier model using several [Met5]enkephalin opioid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [D-Ala2]-Met-Enkephalin, amide - Elabscience® [elabscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Transport of the delta-opioid receptor agonist [D-penicillamine2,5] enkephalin across the blood-brain barrier involves transcytosis1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. govinfo.gov [govinfo.gov]

- 6. researchgate.net [researchgate.net]

- 7. Deltorphin transport across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Stability and Degradation Kinetics of [D-Ala²]-Met-Enkephalin

[1][2]

Executive Summary

Tyr-D-Ala-Gly-Phe-Met (often abbreviated as DAME or [D-Ala²]-Met-Enk ) is a synthetic analog of the endogenous opioid peptide Met-enkephalin.[1][2] The substitution of Glycine at position 2 with D-Alanine is a critical structural modification designed to induce resistance against aminopeptidases, the primary enzymes responsible for the rapid inactivation of enkephalins in vivo.

This guide analyzes the half-life (

Part 1: Physicochemical Profile[3]

| Property | Detail |

| Sequence | Tyr-D-Ala-Gly-Phe-Met |

| Formula | |

| Molecular Weight | 587.7 g/mol |

| Isoelectric Point (pI) | ~5.5 - 6.0 |

| Solubility | Soluble in water, saline, and dilute acetic acid.[1][2][3] |

| Key Vulnerability | Methionine (Position 5): Highly susceptible to oxidation to sulfoxide ( |

| Key Stability Feature | D-Ala (Position 2): Sterically hinders N-terminal cleavage by aminopeptidases.[1][2] |

Part 2: Mechanisms of Degradation

The half-life of [D-Ala²]-Met-Enkephalin is governed by two distinct mechanisms depending on the environment: Enzymatic Cleavage (biological systems) and Chemical Degradation (buffers/formulations).[1][2]

Enzymatic Degradation (Biological pH 7.4)

In plasma or brain homogenates, native enkephalins are cleaved at the

-

Native Met-Enk:

minutes.[2] -

[D-Ala²]-Met-Enk: The D-stereoisomer at position 2 prevents proper substrate alignment in the enzyme active site.[1][2]

-

Result:

extends to

-

Chemical Degradation (Varying pH)

In the absence of enzymes (e.g., storage or formulation), stability is dictated by pH-dependent hydrolysis and oxidation.[2]

-

Acidic Environment (pH < 3.0):

-

Neutral Environment (pH 5.0 – 7.0):

-

Basic Environment (pH > 9.0):

Visualization: Degradation Pathways

The following diagram illustrates the structural fate of the peptide under different conditions.

Figure 1: Degradation pathways comparing enzymatic resistance vs. chemical susceptibility.[1][2]

Part 3: Experimental Analysis Protocol

To determine the half-life of [D-Ala²]-Met-Enkephalin in varying pH environments, the following validated protocol should be utilized.

Method: RP-HPLC with UV/MS Detection[1][2]

1. Buffer Preparation

Prepare three distinct reaction buffers to simulate varying environments:

-

Acidic (pH 2.0): 0.1% Trifluoroacetic acid (TFA) in water.[2]

-

Neutral (pH 7.4): 50 mM Phosphate Buffered Saline (PBS).[2]

-

Basic (pH 9.0): 50 mM Ammonium Bicarbonate or Borate buffer.[2]

2. Incubation Workflow

-

Stock Solution: Dissolve peptide in water to 1 mg/mL.

-

Initiation: Dilute stock 1:10 into each buffer (Final conc: 100 µg/mL).

-

Conditions: Incubate at 37°C (physiological temp) and 25°C (storage temp).

-

Sampling: Remove aliquots at

. -

Quenching:

-

For pH 2 and 7.4: Inject directly.

-

For pH 9: Neutralize with dilute acetic acid immediately to stop base-catalyzed reactions.[1]

-

3. Analytical Parameters

-

Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7 µm).[2]

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: 5% B to 60% B over 10 minutes.

-

Detection:

Data Presentation: Comparative Stability

The following table summarizes expected kinetic data based on enkephalin analog literature.

| Environment | pH Condition | Dominant Mechanism | Estimated | Notes |

| Gastric Fluid Sim. | pH 1.5 - 2.0 | Acid Hydrolysis | > 24 Hours | Stable at RT; slow hydrolysis at 37°C. |

| Physiological | pH 7.4 (Buffer) | Met Oxidation | Days - Weeks | Highly stable if protected from light/oxygen.[1][2] |

| Physiological | pH 7.4 (Plasma ) | Enzymatic | > 60 Minutes | Native Met-Enk is < 3 mins.[1][2] D-Ala confers resistance.[1] |

| Alkaline | pH 9.0 - 10.0 | Base Hydrolysis / Oxid. | < 24 Hours | Accelerated oxidation and potential racemization.[1] |

Part 4: Workflow Visualization

The following diagram outlines the logical flow for determining stability constants (

Figure 2: Step-by-step workflow for kinetic stability analysis.

References

-

Degradation of low-molecular-weight opioid peptides by vascular plasma membrane aminopeptidase M. Source: PubMed [Link][1][2]

-

[D-Ala2]-Met-enkephalinamide: a potent, long-lasting synthetic pentapeptide analgesic. Source: Science [Link][1][2][7]

-

Transmucosal delivery of methionine enkephalin.[8] I: Solution stability and kinetics of degradation. Source: Journal of Pharmaceutical Sciences [Link][2][8]

-

Oxidation of protein tyrosine or methionine residues: From the amino acid to the peptide. Source: ResearchGate [Link]

-

Phosphorylation of enkephalins enhances their proteolytic stability. Source: PubMed [Link][2]

Sources

- 1. US20080039404A1 - Bifunctional analgesic compounds for opioid receptor agonists and neurokinin-1 receptor antagonists - Google Patents [patents.google.com]

- 2. Met-enkephalin - Wikipedia [en.wikipedia.org]

- 3. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Degradation and oxidation of methionine enkephalin by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective oxidation of methionine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (D-Ala2)-Met-enkephalinamide: a potent, long-lasting synthetic pentapeptide analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transmucosal delivery of methionine enkephalin. I: Solution stability and kinetics of degradation in various rabbit mucosa extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

Receptor Selectivity Dynamics of Tyr-D-Ala-Gly-Phe-Met: Bridging the Delta and Mu Opioid Interface

Executive Summary

Endogenous pentapeptides, such as Met-enkephalin (Tyr-Gly-Gly-Phe-Met), exhibit a pronounced selectivity for the delta-opioid receptor (DOR) over the mu-opioid receptor (MOR)[1]. However, their rapid proteolytic degradation limits their utility in sustained experimental and clinical applications. The synthetic analog Tyr-D-Ala-Gly-Phe-Met (commonly referred to as [D-Ala²]-Met-enkephalin or DAME) was engineered to overcome this limitation. By substituting the native Gly² with a D-Alanine residue, researchers not only conferred resistance to aminopeptidases but fundamentally altered the peptide's receptor selectivity profile[2]. This technical guide dissects the structural causality, functional assay workflows, and mechanistic implications of this peptide's equipotent mixed MOR/DOR agonism.

Structural Causality: The Role of the D-Ala² Substitution

The N-terminal tetrapeptide sequence (Tyr-Gly-Gly-Phe) serves as the universal "message" domain for enkephalins, while the C-terminal residue acts as the "address" domain dictating receptor preference[3].

In native Met-enkephalin, the high conformational flexibility of the Gly² residue allows the peptide to adopt a folded conformation highly favored by the DOR binding pocket. When Gly² is replaced by D-Ala², the introduction of the chiral methyl group imposes steric constraints on the peptide backbone.

Mechanistic Insight: This conformational restriction does not abolish DOR affinity; rather, it stabilizes an alternative rotameric state of the Tyr¹ phenolic ring that is highly complementary to the MOR binding pocket[2]. Consequently, Tyr-D-Ala-Gly-Phe-Met demonstrates a simultaneous gain in MOR affinity while retaining its DOR affinity, shifting the profile from delta-selective to a balanced μ/δ mixed agonist[2][4].

Quantitative Data Summary

The substitution at position 2 drastically alters the binding landscape. The table below summarizes the equilibrium dissociation constants (

| Peptide | Sequence | MOR | DOR | Selectivity Ratio (MOR/DOR) | Profile |

| Met-Enkephalin | Tyr-Gly-Gly-Phe-Met | ~15.0 | ~1.5 | 10.0 | δ-selective |

| DAME | Tyr-D-Ala-Gly-Phe-Met | ~1.5 | ~1.5 | 1.0 | Mixed μ/δ |

| DAMGO | Tyr-D-Ala-Gly-MePhe-Gly-ol | ~1.1 | >500 | <0.002 | Highly μ-selective |

| DPDPE | Tyr-D-Pen-Gly-Phe-D-Pen | >1000 | ~1.2 | >800 | Highly δ-selective |

Data synthesized from standard radioligand displacement paradigms utilizing [³H]DAMGO and [³H]DPDPE[4][5].

Experimental Methodologies: Self-Validating Protocols

To rigorously quantify the selectivity and efficacy of Tyr-D-Ala-Gly-Phe-Met, two self-validating workflows are required: one for binding affinity (

Protocol 1: Multiplexed Radioligand Competition Binding Assay

Objective: Determine the equilibrium dissociation constant (

Step-by-Step Workflow:

-

Membrane Preparation: Isolate CHO-K1 cell membranes stably expressing human MOR or DOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 43,000 x g.

-

Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, fixed concentrations of radioligand (~1 nM [³H]DAMGO for MOR or ~1 nM [³H]DPDPE for DOR), and serial dilutions of unlabeled Tyr-D-Ala-Gly-Phe-Met (

to -

Incubation: Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

-

Termination & Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.1% Polyethylenimine to reduce non-specific peptide adherence) using a cell harvester. Wash 3x with ice-cold Tris buffer.

-

Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate

using non-linear regression and convert to

Protocol 2: [³⁵S]GTPγS Functional Binding Assay

Objective: Quantify the functional agonism (

Step-by-Step Workflow:

-

Reaction Setup: Mix membrane preparations (20 µ g/well ) in assay buffer (50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4) containing 30 µM GDP.

-

Ligand Addition: Add varying concentrations of Tyr-D-Ala-Gly-Phe-Met and 0.1 nM [³⁵S]GTPγS.

-

Incubation: Incubate for 90 minutes at 30°C to allow for steady-state G-protein activation.

-

Filtration: Terminate the reaction by rapid vacuum filtration over GF/B filters.

-

Analysis: Quantify bound [³⁵S]GTPγS. Normalize data to basal binding (0%) and maximal stimulation by a reference full agonist (100%).

Mechanistic Pathway Visualization

The dual activation of MOR and DOR by Tyr-D-Ala-Gly-Phe-Met triggers a converging intracellular signaling cascade mediated by

Fig 1: Signal transduction cascade of Tyr-D-Ala-Gly-Phe-Met via mixed MOR/DOR activation.

Therapeutic and Research Implications

The equipotent nature of Tyr-D-Ala-Gly-Phe-Met makes it an invaluable pharmacological blueprint. Pure MOR agonists (e.g., morphine, fentanyl) are associated with severe liabilities, including respiratory depression, tolerance, and high abuse potential[8][9].

Co-activation of DOR has been shown to synergistically enhance MOR-mediated analgesia while simultaneously mitigating the development of opioid tolerance and dependence[10][11]. Therefore, the structural scaffold of Tyr-D-Ala-Gly-Phe-Met serves as a foundational model for modern drug discovery, inspiring the design of bivalent and multifunctional analgesics that exploit receptor cross-talk to achieve potent antinociception with a widened therapeutic index[12][13].

References

-

The mu-opioid receptor in the 7315c tumor cell Source: PubMed (National Institutes of Health) URL:[Link]

-

Opioid Peptides: Medicinal Chemistry, 69 Source: NIDA Research Monograph (ResearchGate) URL:[Link]

-

Design, synthesis, and biological evaluation of novel bifunctional C-terminal-modified peptides for delta/mu opioid receptor agonists and neurokinin-1 receptor antagonists Source: PubMed (National Institutes of Health) URL:[Link]

-

Building a better analgesic: multifunctional compounds that address injury-induced pathology to enhance analgesic efficacy while eliminating unwanted side effects Source: PubMed (National Institutes of Health) URL:[Link]

-

Advances in Achieving Opioid Analgesia Without Side Effects Source: Frontiers in Pharmacology URL:[Link]

Sources

- 1. peptidesociety.org [peptidesociety.org]

- 2. researchgate.net [researchgate.net]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. The mu-opioid receptor in the 7315c tumor cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Receptor binding and G-protein activation by new Met5-enkephalin-Arg6-Phe7 derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Advances in Achieving Opioid Analgesia Without Side Effects [frontiersin.org]

- 8. Design, Synthesis, and Biological Evaluation of Novel Bifunctional C-Terminal-Modified Peptides for δ/μ Opioid Receptor Agonists and Neurokinin-1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Advances in Achieving Opioid Analgesia Without Side Effects [frontiersin.org]

- 10. scispace.com [scispace.com]

- 11. Building a better analgesic: multifunctional compounds that address injury-induced pathology to enhance analgesic efficacy while eliminating unwanted side effects. | The Department of Pharmacology [pharmacology.arizona.edu]

- 12. real.mtak.hu [real.mtak.hu]

- 13. Design, synthesis, and biological evaluation of novel bifunctional C-terminal-modified peptides for delta/mu opioid receptor agonists and neurokinin-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Profile of [D-Ala²]-Met-Enkephalin in Solution

Topic: Thermodynamic Properties of Tyr-D-Ala-Gly-Phe-Met in Solution Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

The pentapeptide Tyr-D-Ala-Gly-Phe-Met (commonly known as [D-Ala²]-Met-enkephalin or DAME ) represents a critical thermodynamic case study in peptide engineering. By substituting the achiral Glycine at position 2 of the native Met-enkephalin with D-Alanine, the peptide achieves a sterically constrained conformation that significantly alters its thermodynamic stability and binding energetics.

This guide details the solution-phase thermodynamics of DAME, focusing on its conformational equilibrium, solvation energetics, and the entropy-driven mechanism of its receptor binding. It provides actionable protocols for characterizing these properties using NMR and calorimetry.

Chemical Identity & Physicochemical Baseline[1]

Understanding the thermodynamic behavior of DAME requires establishing its physicochemical baseline in aqueous solution. Unlike the native endogenous peptide, the D-Ala substitution introduces a chiral constraint that shifts the population equilibrium.

Core Parameters

| Property | Value / Description | Context |

| Sequence | Tyr-D-Ala-Gly-Phe-Met | D-isomer at pos 2 confers proteolytic resistance. |

| Molecular Weight | 587.7 g/mol | Monoisotopic mass. |

| Isoelectric Point (pI) | 5.3 (Free Acid) | At pH 7.4, the peptide is anionic (net charge ~ -1). |

| Isoelectric Point (pI) | 8.6 (Amide Form) | If C-term is amidated (-NH₂), the peptide is cationic at pH 7.4. |

| LogP (Calc) | -1.9 (Zwitterion) | Highly hydrophilic at neutral pH due to ionization. |

| Permeability ( | Low passive permeability across Caco-2 monolayers.[1][2] |

Ionization Thermodynamics

The thermodynamic state of the peptide is dictated by the ionization of its three functional groups. The pI of 5.3 for the free acid form implies the following dissociation constants:

-

-Carboxyl (Met5):

-

-Amine (Tyr1):

-

Phenolic -OH (Tyr1):

(Protonated at pH 7.4)

Thermodynamic Implication: At physiological pH, the free acid exists primarily as a zwitterion with a partial negative charge. This charge distribution creates a hydration shell that imposes a significant desolvation enthalpy penalty (

Conformational Thermodynamics

The substitution of Gly2 with D-Ala is not merely for enzymatic stability; it is a thermodynamic engineering strategy to pre-organize the peptide backbone.

The Entropic Advantage

Native Met-enkephalin (Gly2) is highly flexible, existing as a "random coil" ensemble in solution. Binding to the

[D-Ala²] Effect: The methyl group of D-Alanine sterically hinders specific rotation angles (

- Optimization: By restricting the conformational space in the unbound state, DAME reduces the entropy loss upon binding. The peptide is "pre-paid" for the entropic cost of folding.

Temperature Coefficients as Thermodynamic Probes

The stability of this folded state can be probed by measuring the temperature dependence of amide proton chemical shifts (

-

Solvent Exposed:

more negative than -4.6 ppb/K.[3] -

Hydrogen Bonded (Folded):

more positive than -4.6 ppb/K (typically -2 to 0 ppb/K).

In DAME, the Met5 amide proton often shows a reduced temperature coefficient, indicating a transient hydrogen bond stabilizing the

Binding Thermodynamics (Ligand-Receptor)

The interaction of [D-Ala²]-Met-enkephalin with the

Thermodynamic Signature

-

Driving Force: Binding is predominantly entropy-driven (

). -

Mechanism: The displacement of "unhappy" water molecules from the hydrophobic receptor pocket and the peptide surface releases solvent entropy.

-

Enthalpy (

): Often favorable (exothermic) due to Van der Waals contacts and H-bonding, but partially offset by the energy required to desolvate the zwitterionic termini.

Thermodynamic Cycle Visualization

The following diagram illustrates the energetic pathway from the solvated random coil to the receptor-bound state.

Caption: Thermodynamic cycle showing the pre-organization benefit of the D-Ala substitution. The transition from Unbound to Folded is energetically less costly for DAME than for native enkephalin.

Experimental Protocols

To validate these properties empirically, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: NMR Amide Temperature Coefficients

Objective: Determine the solution-phase hydrogen bonding stability (conformational thermodynamics).

-

Sample Preparation: Dissolve 2-5 mg of [D-Ala²]-Met-enkephalin in 500

L of -

Data Acquisition:

-

Acquire 1D

H NMR spectra at 5 K intervals: 288 K, 293 K, 298 K, 303 K, 308 K. -

Reference chemical shifts to internal TSP or DSS (0.00 ppm).

-

-

Analysis:

-

Track the chemical shift (

) of amide protons (Gly3, Phe4, Met5). -

Plot

(ppb) vs. Temperature (K).[3] -

Calculate slope (

).

-

-

Interpretation:

-

Slope > -4.0 ppb/K: Strong H-bond (Stable Turn).

-

Slope < -6.0 ppb/K: Solvent Exposed (Flexible/Unfolded).

-

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Direct measurement of

-

System Setup:

-

Cell: Receptor/Micelle solution (20-50

M). -

Syringe: [D-Ala²]-Met-enkephalin solution (200-500

M). -

Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl (Must match exactly).

-

-

Titration Sequence:

-

Initial delay: 60 sec.

-

Injection 1: 0.4

L (discard data to remove diffusion error). -

Injections 2-20: 2.0

L, 180 sec spacing. -

Stirring: 750-1000 rpm.

-

-

Control: Perform Ligand -> Buffer titration to measure heat of dilution (

). Subtract this from the experimental data. -

Data Fitting: Fit to a "One Set of Sites" model.

-

Validation Check: The stoichiometry (

) should be close to 1.0 (0.8 - 1.2). If

-

Workflow Visualization

Caption: Parallel experimental workflow for fully characterizing the thermodynamic profile of the peptide.

References

-

ChemicalBook. H-TYR-D-ALA-GLY-PHE-MET-NH2 Chemical Properties and pKa Predictions. Available at:

-

National Institutes of Health (PubMed). Thermodynamics of ligand binding to the cloned delta-opioid receptor. (Discusses entropy-driven binding of enkephalin analogs). Available at:

-

ScienceDirect / Peptides. [D-Ala2]-Met-Enkephalinamide: A Potent, Long-Lasting Synthetic Pentapeptide Analgesic. (Foundational work on stability and binding). Available at:

-

ResearchGate. Structure-Permeation Relations of Met-enkephalin Peptide Analogues. (Permeability coefficients and transport thermodynamics). Available at:

-

Frontiers in Molecular Biosciences. The conformation of enkephalin bound to its receptor. (Structural thermodynamics and induced fit). Available at:

Sources

Methodological & Application

Application Note: High-Efficiency Solid-Phase Synthesis of [D-Ala²]-Met-Enkephalin (Tyr-D-Ala-Gly-Phe-Met)

Introduction & Scientific Rationale[D-Ala²]-Methionine-enkephalin (Sequence: Tyr-D-Ala-Gly-Phe-Met), commonly referred to as DALA, is a synthetic, systemically active analog of the endogenous opioid pentapeptide Met-enkephalin. Endogenous enkephalins elicit profound analgesic effects but are rapidly degraded in vivo by aminopeptidases, which cleave the N-terminal Tyr-Gly bond. The strategic substitution of the naturally occurring L-Glycine at position 2 with a D-Alanine residue provides critical steric hindrance, dramatically increasing the peptide's resistance against metabolic deactivation and prolonging its pharmacological half-life[1].

This application note details a highly optimized, self-validating Fmoc/tBu solid-phase peptide synthesis (SPPS) protocol for Tyr-D-Ala-Gly-Phe-Met. As a C-terminal free acid peptide, the synthesis is anchored on a pre-loaded Fmoc-Met-Wang resin.

Experimental Design & Causality (E-E-A-T)

To ensure high crude purity and prevent sequence-specific side reactions, this protocol employs modern coupling and cleavage strategies grounded in established mechanistic chemistry.

Coupling Chemistry: The DIC/OxymaPure System

Traditional SPPS heavily relied on benzotriazole-based additives (HOBt or HOAt) combined with carbodiimides. However, these additives pose significant explosive hazards. This protocol utilizes N,N'-Diisopropylcarbodiimide (DIC) in combination with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate). The DIC/Oxyma condensation system offers superior operational safety, lower cost, and higher coupling efficiency[1]. Mechanistically, DIC activates the carboxylic acid to form an O-acylurea intermediate, which OxymaPure rapidly converts into a highly reactive, non-explosive active ester. This pathway effectively suppresses the epimerization of the chiral alpha-carbon, ensuring the stereochemical integrity of the D-Ala and L-amino acid residues[2].

Cleavage & Scavenging Strategy: Protecting Methionine

The sequence contains Methionine (Met) and Tyrosine (Tyr), both of which are highly susceptible to electrophilic attack during the final Trifluoroacetic Acid (TFA) cleavage step. When the tert-butyl (tBu) protecting group is cleaved from Tyrosine, it generates highly reactive tert-butyl carbocations. Without intervention, these cations will alkylate the thioether of Methionine or the aromatic ring of Tyrosine[3]. Furthermore, Methionine is prone to acid-catalyzed oxidation, forming methionine sulfoxide.

To prevent this, Ethanedithiol (EDT) is incorporated into the cleavage cocktail. EDT acts as a potent "soft" nucleophile, scavenging t-butyl cations far faster than the peptide residues can react, while simultaneously maintaining a reducing environment to suppress Met oxidation[4].

Mechanism of EDT scavenging t-butyl cations to prevent methionine alkylation.

Materials and Reagents

The following tables summarize the quantitative stoichiometry and reagent compositions required for a 0.1 mmol scale synthesis.

Table 1: Amino Acid Building Blocks

| Coupling Order | Amino Acid | Protecting Group | Mass (0.3 mmol, 3 eq) | Role / Notes |

|---|---|---|---|---|

| 1 (Resin) | Fmoc-Met-Wang | None | ~167 mg | Pre-loaded resin (assumes 0.6 mmol/g loading). |

| 2 | Fmoc-Phe-OH | None | 116 mg | Hydrophobic spacer. |

| 3 | Fmoc-Gly-OH | None | 89 mg | Achiral flexible linker. |

| 4 | Fmoc-D-Ala-OH | None | 93 mg | Confers resistance to aminopeptidases. |

| 5 | Fmoc-Tyr(tBu)-OH | tBu (tert-butyl) | 138 mg | N-terminal residue; requires side-chain protection. |

Table 2: Coupling Reagents (Per Cycle)

| Reagent | Equivalents | Amount per Cycle | Function |

|---|---|---|---|

| Fmoc-AA-OH | 3.0 eq | See Table 1 | Incoming protected amino acid. |

| DIC | 3.0 eq | 47 µL | Carbodiimide activator. |

| OxymaPure | 3.0 eq | 43 mg | Epimerization suppressor; forms active ester. |

| DMF | N/A | 3.0 mL | Primary reaction solvent. |

Table 3: Cleavage Cocktail Composition

| Component | Volume % | Volume (for 5 mL) | Function |

|---|---|---|---|

| TFA | 94.0% | 4.70 mL | Primary cleavage acid; removes tBu and cleaves resin linker. |

| EDT | 2.5% | 125 µL | Primary scavenger; prevents Met oxidation and alkylation. |

| H₂O | 2.5% | 125 µL | Secondary scavenger for t-butyl cations. |

| TIS | 1.0% | 50 µL | Tertiary scavenger for carbocations. |

Step-by-Step SPPS Protocol

This protocol operates as a self-validating system. The inclusion of the Kaiser test provides immediate, binary visual feedback on the success of the amidation reaction, ensuring that incomplete couplings do not propagate into deletion sequences.

Iterative Fmoc SPPS workflow for Tyr-D-Ala-Gly-Phe-Met assembly.

Phase 1: Resin Preparation

-

Weigh ~167 mg of Fmoc-Met-Wang resin (0.1 mmol scale) into a fritted SPPS reaction vessel.

-

Add 5 mL of Dimethylformamide (DMF) and agitate gently for 30 minutes to swell the polystyrene matrix. Drain the solvent.

Phase 2: Iterative Assembly (Repeat for Phe, Gly, D-Ala, Tyr)

Step 2.1: Fmoc Deprotection

-

Add 5 mL of 20% Piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh 5 mL of 20% Piperidine in DMF and agitate for an additional 10 minutes. Drain.

-

Wash the resin thoroughly with DMF (5 x 5 mL, 1 minute each) to remove all traces of piperidine. Causality: Residual base will neutralize the acidic coupling reagents in the next step, causing synthesis failure.

Step 2.2: Amino Acid Coupling

-

In a separate vial, dissolve 0.3 mmol of the incoming Fmoc-amino acid and 43 mg of OxymaPure in 3 mL of DMF.

-

Add 47 µL of DIC to the solution. Pre-activate for 2 minutes.

-

Transfer the activated solution to the reaction vessel containing the resin.

-

Agitate at room temperature for 60 minutes. Drain the reaction mixture.

-

Wash the resin with DMF (3 x 5 mL).

Step 2.3: Validation (Kaiser Test)

-

Transfer a few resin beads to a glass tube. Add 2 drops each of Kaiser Test reagents (Ninhydrin, Phenol, and KCN solutions).

-

Heat at 100°C for 3 minutes.

-

Interpretation :

-

Yellow beads/solution: Coupling is complete (free amines are capped). Proceed to the next cycle.

-

Blue beads/solution: Coupling is incomplete. Repeat Step 2.2.

-

Phase 3: Final Deprotection and Cleavage

-

After the final Fmoc-Tyr(tBu)-OH coupling, perform one last Fmoc deprotection (Step 2.1) to yield the free N-terminus.

-

Wash the resin with DMF (3 x 5 mL) followed by Dichloromethane (DCM) (3 x 5 mL) to shrink the resin. Dry under vacuum for 10 minutes.

-

Prepare the cleavage cocktail in a fume hood: 4.70 mL TFA, 125 µL EDT, 125 µL H₂O, and 50 µL TIS.

-

Add the cocktail to the dry resin. Agitate gently for 2 hours at room temperature. Note: The EDT will generate a strong sulfurous odor; keep strictly within the fume hood.

Phase 4: Precipitation and Isolation

-

Filter the cleavage mixture into a 50 mL centrifuge tube. Wash the depleted resin with an additional 1 mL of neat TFA and combine the filtrates.

-

Add 30 mL of ice-cold diethyl ether to the filtrate to precipitate the crude peptide. Validation: A white, flocculent precipitate should form immediately, confirming successful synthesis and cleavage.

-

Centrifuge at 4000 rpm for 5 minutes. Decant the ether supernatant.

-

Wash the pellet with an additional 20 mL of cold ether, centrifuge, and decant.

-

Dry the crude Tyr-D-Ala-Gly-Phe-Met pellet under a gentle stream of nitrogen, followed by vacuum desiccation. The peptide is now ready for RP-HPLC purification and LC-MS characterization.

References

- Design and synthesis of systemically active enkephalin-like peptides. Indian Academy of Sciences.

- OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Peptide Chemistry Org.

- DIC/Oxyma Based Efficient Synthesis and Activity Evaluation of Spider Peptide Toxin GsMTx4.

- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.

- An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS). Benchchem.

Sources

Application Note: Optimal Solvent Systems for Reconstitution of [D-Ala²]-Met-Enkephalin (Tyr-D-Ala-Gly-Phe-Met)

[1][2][3]

Executive Summary & Molecule Identification

This guide details the physicochemical properties and optimal solubilization protocols for the pentapeptide Tyr-D-Ala-Gly-Phe-Met .[1]

Crucial Distinction: While functionally related to the mu-opioid agonist DAMGO, this specific sequence is identified as [D-Ala²]-Met-Enkephalin (DAME).[1] Unlike native Met-enkephalin, the D-Alanine at position 2 confers resistance to aminopeptidase degradation, retaining the biological activity of the native opioid peptide while extending its half-life.[1]

Physicochemical Profile

| Property | Value | Implication for Solubility |

| Sequence | Tyr-D-Ala-Gly-Phe-Met | Amphipathic nature.[1] |

| Molecular Weight | ~587.7 g/mol | Small molecule, generally kinetically fast to dissolve. |

| Isoelectric Point (pI) | ~5.5 - 6.0 | Critical: Minimal solubility occurs near pH 5.[1]5. Avoid buffers in this range during initial reconstitution. |

| Hydrophobicity | Moderate | Contains 3 hydrophobic residues (Tyr, Phe, Met).[1] Prone to aggregation at high concentrations. |

| Chemical Liability | Methionine (Pos 5) | High Risk: Susceptible to oxidation (Met-sulfoxide).[1][2] Requires degassed solvents. |

Solvent System Selection Strategy

The choice of solvent is dictated by the required concentration and the downstream application (in vivo vs. in vitro).

Decision Matrix: Solvent Selection

The following logic gate determines the optimal solvent system based on your experimental constraints.

Figure 1: Solvent Selection Logic. Use System B for general handling to ensure monomeric state, then dilute for biological assays.

Detailed Protocols

Pre-Requisite: Mitigating Methionine Oxidation

Scientific Rationale: The Methionine (Met) residue is highly prone to oxidation into methionine sulfoxide, which renders the peptide biologically inactive. Standard "bench" water contains dissolved oxygen sufficient to degrade the peptide over 24 hours.

Protocol:

-

Use degassed buffers/solvents . Sonicate the solvent under vacuum for 15 minutes or bubble high-purity Nitrogen/Argon gas through the solvent for 10 minutes prior to use.

-

Flush the headspace of the storage vial with Nitrogen/Argon before sealing.

Protocol A: Standard Aqueous Reconstitution (Low Concentration)

Best for: Immediate use in cell culture where organic solvents (DMSO) are toxic.[1]

-

Equilibration: Allow the lyophilized peptide vial to warm to room temperature (20-25°C) before opening to prevent condensation (hygroscopic uptake).

-

Solvent Addition: Add Sterile Water or PBS (pH 7.4) to yield a concentration of 0.5 – 1.0 mg/mL .

-

Note: If the solution appears cloudy, the peptide is near its pI. Add 0.1 M NH₄OH dropwise to raise pH slightly (Tyr solubility increases at higher pH), or switch to Protocol B.

-

-

Mixing: Vortex gently for 10-15 seconds. Do not sonicate excessively as this generates heat and free radicals.

-

Filtration: If used for cell culture, filter through a 0.22 µm PVDF membrane (low protein binding).[1]

Protocol B: Acidic Reconstitution (The "Gold Standard")

Best for: Stock solutions, preventing aggregation, and analytical HPLC.[1]

Rationale: [D-Ala²]-Met-Enkephalin contains hydrophobic domains.[1] Weak acid protonates the terminal amine and ensures the peptide carries a net positive charge, repelling intermolecular aggregation.

-

Preparation: Prepare a 5% (v/v) Acetic Acid solution in sterile, degassed water.

-

Dissolution: Add the acetic acid solution to the peptide powder to achieve a target concentration of 1 – 5 mg/mL .

-

Verification: The solution should be clear and colorless.

-

Storage: Aliquot immediately into polypropylene tubes (reduce adsorption) and freeze at -20°C or -80°C.

-

Usage: When ready to use in an assay, dilute this stock at least 1:50 into your assay buffer (e.g., PBS or Krebs-Ringer) to neutralize the acid.[1]

Protocol C: High-Concentration Organic Stock

Best for: High-throughput screening stocks or in vivo osmotic pumps.[1]

-

Solvent: Use 100% Anhydrous DMSO (Dimethyl Sulfoxide).[1]

-

Dissolution: Add DMSO to the peptide to achieve 10 – 20 mg/mL .

-

Caution: DMSO is hygroscopic. Ensure the DMSO is fresh.

-

-

Dilution: Slowly add sterile water or buffer to the DMSO-peptide mix to reach the final working concentration.

-

Rule of Thumb: Keep final DMSO concentration < 0.1% for cell-based assays and < 1-2% for chemical analysis.[1]

-

Troubleshooting & Stability Guide

Common Issues and Fixes

| Symptom | Probable Cause | Corrective Action |

| Gel formation / Cloudiness | Aggregation near pI (pH 5.5-6.[1]0) | Add 10% Acetic Acid (dropwise) to lower pH or 0.1M Ammonium Hydroxide to raise pH.[1] |

| Loss of Activity over time | Methionine Oxidation | Check mass spec for +16 Da shift (Met-Sulfoxide).[1] Use degassed solvents; add 0.1% DTT or TCEP if assay permits. |

| Precipitation upon dilution | "Salting out" in PBS | Dissolve in water/DMSO first, then add concentrated buffer (e.g., 10x PBS) to the solution.[1] |

Storage Workflow

Figure 2: Optimal Storage Workflow to maximize peptide half-life.

References

-

Bachem. (2021). Peptide Solubility and Handling Guide.[3][4] Bachem Technical Library. Link

-

Sigma-Aldrich. (n.d.).[1] [D-Ala2]-Leucine Enkephalin Product Information. (Used as physicochemical proxy for D-Ala-Met Enkephalin solubility parameters).[1] Link[1]

-

PubChem. (2023).[1] Compound Summary: [D-Ala2]-Met-Enkephalin.[1] National Library of Medicine. Link[1]

-

Cayman Chemical. (2022).[1] Met-Enkephalin Solubility and Stability Data.Link[1]

Application Note: Preparation of High-Integrity [D-Ala²]-Met-Enkephalin Stock Solutions

This Application Note and Protocol is designed for researchers requiring high-fidelity stock solutions of Tyr-D-Ala-Gly-Phe-Met ([D-Ala²]-Met-Enkephalin) for sensitive in vitro assays (e.g., GPCR binding, cAMP inhibition).[1]

Introduction & Scientific Rationale

Tyr-D-Ala-Gly-Phe-Met (CAS: 61370-87-4), commonly known as [D-Ala²]-Met-Enkephalin or DAME , is a synthetic opioid peptide analogue.[1] The substitution of Glycine at position 2 with D-Alanine confers resistance to enzymatic degradation by aminopeptidases, significantly increasing its half-life compared to native Met-Enkephalin.[1]

Critical Formulation Challenges

Preparing stock solutions of DAME presents two specific physicochemical challenges that, if ignored, compromise assay reproducibility:

-

Methionine Oxidation (The "Silent Killer"): The C-terminal Methionine (Met) residue is highly susceptible to oxidation, forming Methionine Sulfoxide (Met(O)). This chemical modification significantly reduces affinity for opioid receptors (particularly

-opioid receptors).[1] Standard "open-bench" preparation often results in 10–30% oxidized species within hours.[1] -

Solubility vs. Aggregation: While short, the peptide carries a net charge of near zero at neutral pH (Zwitterionic: N-term amine protonated, C-term carboxyl deprotonated).[1] This can lead to slow aggregation in pure water or PBS at high concentrations (>1 mM).

This protocol utilizes a "Solvent-First" approach with inert gas shielding to guarantee >98% active peptide integrity. [1]

Physicochemical Profile

| Property | Data | Notes |

| Sequence | Tyr-D-Ala-Gly-Phe-Met | Y-a-G-F-M |

| Molecular Weight | 587.7 g/mol | Based on free acid form |

| Isoelectric Point (pI) | ~5.5 - 6.0 | Net charge is ~0 at pH 7.4 |

| Solubility Profile | Moderate (Water), High (DMSO, 10% Acetic Acid) | Hydrophobic/Neutral character |

| Extinction Coeff.[1][2] ( | 1490 M⁻¹cm⁻¹ | Dominated by Tyrosine residue |

| Stability Risk | High (Met Oxidation) | Requires Argon/Nitrogen blanket |

Protocol: Stock Solution Preparation (10 mM)

Target Concentration: 10 mM (Recommended for 1000x dilution into assays). Solvent System: Anhydrous DMSO (Preferred) or 10% Acetic Acid.

Phase 1: Materials Preparation[1]

-

Peptide: [D-Ala²]-Met-Enkephalin (Store lyophilized at -20°C).[1]

-

Solvent: High-grade Anhydrous DMSO (Sigma Hybridoma grade or equivalent).

-

Alternative: If DMSO is toxic to your specific cells, use 10% Acetic Acid in degassed water.

-

-

Gas: Nitrogen (

) or Argon (Ar) stream. -

Labware: Low-protein-binding microcentrifuge tubes (e.g., Eppendorf LoBind).[1]

Phase 2: The "Inert-Drop" Dissolution Method

Use this method to prevent Methionine oxidation during solubilization.[1]

-

Equilibration: Remove the peptide vial from the freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening.

-

Why? Opening a cold vial condenses atmospheric moisture, causing hydrolysis and weighing errors.

-

-

Weighing: Weigh approximately 5.9 mg of peptide.

-

Calculation:

[1] -

Example: For 1 mL of 10 mM stock:

.

-

-

Degassing (Critical):

-

Place the required volume of DMSO (or Acetic Acid) in a tube.

-

Gently bubble

or Ar gas through the solvent for 1-2 minutes to displace dissolved oxygen.[1]

-

-

Dissolution:

-

Add the degassed solvent to the peptide powder.

-

Do not vortex vigorously immediately. Instead, pipette up and down gently or swirl.

-

Flush the headspace of the tube with inert gas and cap tightly.

-

Sonicate briefly (10-15 seconds) in a water bath if visible particles remain.[1]

-

-

Verification: The solution should be crystal clear.

Phase 3: Quality Control (Concentration Verification)

Do not rely solely on gravimetric weight. Peptide powders often contain salts/water (peptide content is typically 70-80%).[1]

-

Dilution: Dilute 5

L of stock into 995 -

Measurement: Measure Absorbance at 280 nm (

) using a quartz cuvette or Nanodrop (select "Protein A280" -> "Other protein (E & MW)").[1] -

Calculation:

If

Phase 4: Storage

-

Aliquot: Dispense into single-use aliquots (e.g., 10-50

L) in LoBind tubes. -

Blanket: Gently blow inert gas into each tube before closing.

-

Freeze: Snap freeze in liquid nitrogen or dry ice/ethanol. Store at -80°C .

-

Shelf Life: 6 months at -80°C. Avoid freeze-thaw cycles.[1]

-

Working Solution Preparation (Assay Day)

Workflow:

-

Thaw one aliquot on ice.

-

Serial Dilution: Perform dilutions in your Assay Buffer (e.g., HBSS + 0.1% BSA).

-

Note: BSA (Bovine Serum Albumin) is crucial to prevent the peptide from sticking to the plastic tips and plates at nanomolar concentrations.

-

Dilution Table (Example for

| Step | Source | Volume | Diluent (Buffer) | Final Conc. | DMSO % |

| 1 | Stock (10 mM) | 10 | 990 | 100 | 1.0% |

| 2 | Step 1 (100 | 100 | 900 | 10 | 0.1% |

| 3 | Step 2 (10 | 100 | 900 | 1 | 0.01% |

| 4 | Step 3 (1 | 100 | 900 | 100 nM | <0.01% |

Ensure the final DMSO concentration in the cell assay is < 0.1% to avoid solvent artifacts.

Visual Workflows

Figure 1: Stock Preparation Logic Flow

Caption: Logic flow for preparing Methionine-sensitive peptide stocks. Red step indicates the critical control point for oxidation prevention.

Figure 2: Assay Dilution & Signaling Pathway

Caption: Mechanism of Action. DAME binds the Delta Opioid Receptor, activating Gi proteins which inhibit Adenylyl Cyclase and modulate MAPK pathways.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Cloudiness/Precipitation | Hydrophobic aggregation or salt effect.[1] | Add 10-20% Acetic Acid or increase DMSO ratio.[1] Sonicate gently. |

| Low Assay Potency | Methionine Oxidation. | Discard stock. Re-prepare using fresh, degassed solvents and inert gas blanketing. |

| Inconsistent Replicates | Adsorption to plastic. | Ensure Assay Buffer contains carrier protein (0.1% BSA or 0.05% Tween-20).[1] Use LoBind tubes. |

| A280 Reading too low | Peptide content < 100%.[3] | Adjust concentration based on A280, not weight. Commercial peptides are often ~70% peptide by weight. |

References

-

PubChem. (2025). Tyr-D-Ala-Gly-Phe-Met Compound Summary. National Library of Medicine. [Link][1]

-

Biotage. (2023). Strategies to prevent methionine oxidation in peptide synthesis and storage. [Link]

-

Haldar, J., et al. (1982).[4] Morphine, beta-endorphin and [D-Ala2] Met-enkephalin inhibit oxytocin release by acetylcholine and suckling.[1][4] Peptides.[4][5][6][7][8][9][10][11][12] [Link]

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. peptideweb.com [peptideweb.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. peptide.com [peptide.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Delta Opioid Peptide [d-Ala2, d-Leu5] Enkephalin (DADLE) Exerts a Cytoprotective Effect in Astrocytes Exposed to Oxygen-Glucose Deprivation by Inducing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Preparation and opioid activities of N-methylated analogs of [D-Ala2,Leu5]enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]

- 12. proimmune.com [proimmune.com]

intracerebroventricular (ICV) administration dosage for [D-Ala2]-Met-enkephalin

An Application Guide for the Intracerebroventricular Administration of [D-Ala2]-Met-enkephalin

Introduction

[D-Ala2]-Met-enkephalin is a synthetic analog of the endogenous opioid peptide Met-enkephalin. The substitution of D-alanine for glycine at the second position confers significant resistance to degradation by brain enzymes, resulting in a potent and long-lasting analgesic effect when administered directly into the central nervous system (CNS).[1][2] Intracerebroventricular (ICV) injection is a critical research technique that bypasses the blood-brain barrier, allowing for the direct assessment of a compound's central effects.[3] This guide provides a comprehensive overview of the dosage considerations, underlying mechanisms, and detailed protocols for the successful ICV administration of [D-Ala2]-Met-enkephalin, intended for researchers, scientists, and drug development professionals.

Part 1: Scientific Background & Mechanism of Action

Pharmacology of [D-Ala2]-Met-enkephalin

[D-Ala2]-Met-enkephalin is a potent agonist primarily for the δ-opioid receptor and, to a lesser extent, the μ-opioid receptor.[2] Its enhanced stability compared to native enkephalins makes it a valuable tool for investigating the physiological roles of opioid peptides in the CNS.[1][2] The primary rationale for choosing this analog is its prolonged duration of action, which allows for the study of sustained receptor activation and its downstream behavioral and physiological consequences.

Opioid Receptor Signaling Pathway

Opioid receptors are members of the G protein-coupled receptor (GPCR) family.[4] Upon binding of an agonist like [D-Ala2]-Met-enkephalin, the receptor undergoes a conformational change, activating coupled inhibitory G-proteins (Gi/o).[5][6] This activation initiates a cascade of intracellular events:

-

G-protein Dissociation: The activated G-protein releases its GDP, binds GTP, and dissociates into its Gα and Gβγ subunits.[5]

-

Downstream Effector Modulation:

-

The Gα-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]

-

The Gβγ subunit directly interacts with ion channels, causing the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[6]

-

-

Neuronal Inhibition: The combined effect of reduced cAMP, potassium efflux (hyperpolarization), and reduced calcium influx (decreased neurotransmitter release) leads to a state of neuronal inhibition, which underlies the analgesic and other central effects of the peptide.[5][6]

Receptor signaling is terminated through a process involving G protein-coupled receptor kinases (GRKs) and β-arrestin, which promote receptor desensitization and internalization.[4][7]

Caption: Opioid receptor signaling pathway initiated by [D-Ala2]-Met-enkephalin.

Part 2: Dosage Considerations for ICV Administration

Causality of Dose Selection

The selection of an appropriate dose for [D-Ala2]-Met-enkephalin is paramount and is dictated by the specific research objective. A low dose sufficient to modulate hormonal release may be ineffective for inducing analgesia. Conversely, a high analgesic dose could produce confounding side effects like hypotension or epileptogenic activity.[8] Therefore, it is essential for researchers to conduct a pilot dose-response study within the context of their specific animal model and behavioral or physiological endpoint. The data presented below serves as an authoritative starting point for experimental design.

Dose-Response Data Summary

The following table summarizes effective ICV doses of [D-Ala2]-Met-enkephalin and its amidated form ([D-Ala2]-Met-enkephalinamide, DAMA) reported in the literature.

| Animal Model | Compound | Dosage Range (per animal) | Observed Effect | Reference(s) |

| Rat | [D-Ala2]-Met-enkephalinamide | 5 - 10 µg | Profound and long-lasting analgesia | [1] |

| Rat | [D-Ala2]-Met-enkephalin | 0.01 - 1 µg | Inhibition of oxytocin release | [9][10] |

| Rat | [D-Ala2]-Met-enkephalinamide | 1 - 3 µg | Inhibition of prostaglandin-induced intestinal fluid secretion | [11] |

| Mouse | [D-Ala2]-Met-enkephalin | 0.01 - 1 µg | Inhibition of suckling-induced oxytocin release | [9][10] |

| Cat | [D-Ala2]-Met-enkephalinamide | 500 µg/kg | Epileptogenic activity and hypotension | [8] |

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating by incorporating steps for verification and emphasizing consistency. They are based on established methodologies for rodent neurosurgery.[12][13][14]

Protocol 1: Stereotaxic Cannula Implantation (Rat Model)

This protocol describes the permanent implantation of a guide cannula into the lateral ventricle for repeated ICV injections.

Materials:

-

Stereotaxic apparatus with rat adaptor[12]

-

Anesthesia machine with isoflurane[13]

-

Heating pad to maintain body temperature[15]

-

Surgical tools (scalpel, forceps, hemostats, drill)

-

22-gauge stainless steel guide cannula and dummy cannula

-

Jeweler's screws

-

Dental cement

-

Eye lubricant

-

Betadine and 70% ethanol

-

Analgesics for post-operative care

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat (e.g., Sprague-Dawley, 300-400g) with 5% isoflurane, then maintain at 2-3%.[13] Shave the scalp and place the animal in the stereotaxic frame. Apply eye lubricant.[13][14]

-

Surgical Site Exposure: Clean the scalp with Betadine and ethanol. Make a midline incision to expose the skull. Remove the periosteum by scraping the skull surface.

-

Identify Bregma: Position the drill bit or a needle tip at the intersection of the coronal and sagittal sutures (bregma). Zero the coordinates on the stereotaxic manipulator.

-

Determine Injection Site: Based on the rat brain atlas, move the manipulator to the target coordinates for the lateral ventricle. A common coordinate is: Anterior/Posterior (AP): -0.8 mm; Medial/Lateral (ML): +1.5 mm from bregma.[12]

-

Drilling: Drill a burr hole at the marked coordinates, being careful not to damage the underlying dura mater. Drill additional holes for anchor screws.

-

Cannula Implantation: Replace the drill with the cannula holder. Lower the guide cannula through the burr hole to the target depth. A typical coordinate is: Dorsal/Ventral (DV): -4.0 mm from the skull surface.[12]

-

Fixation: Secure the cannula to the skull using dental cement, embedding the anchor screws to create a stable headcap.

-

Post-Operative Care: Insert the dummy cannula to keep the guide patent. Suture the scalp around the headcap. Administer post-operative analgesics and allow the animal to recover on a heating pad. Monitor the animal closely for at least 7 days before any injection experiments.[16]

Caption: Experimental workflow for ICV cannulation and microinjection.

Protocol 2: ICV Microinjection Procedure

Materials:

-

Cannulated animal

-

[D-Ala2]-Met-enkephalin

-

Sterile saline or artificial cerebrospinal fluid (aCSF)

-

Internal injection cannula (e.g., 28-gauge, extending ~1 mm beyond the guide)

-

Polyethylene tubing

-

Hamilton syringe and microinjection pump

Procedure:

-

Peptide Preparation: Dissolve [D-Ala2]-Met-enkephalin in sterile vehicle to the desired concentration. Ensure the solution is sterile-filtered.

-

Animal Handling: Gently restrain the conscious animal. For rats, this can often be done by hand without anesthesia for the brief injection period.

-

Injection Setup: Remove the dummy cannula from the guide. Connect the internal cannula to the Hamilton syringe via the tubing and prime the system to remove air bubbles.

-

Perform Injection: Carefully insert the internal cannula into the guide until it bottoms out. Infuse the desired volume (typically 1-5 µL for a rat) at a slow, controlled rate (e.g., 1 µL/min) using the microinjection pump.[17] A slow rate prevents a sudden increase in intracranial pressure.

-

Post-Injection: Leave the injector in place for an additional 60 seconds to allow for diffusion away from the cannula tip and prevent backflow upon withdrawal.

-

Final Steps: Slowly withdraw the internal cannula and replace it with the clean dummy cannula. Return the animal to its home cage and begin observational studies.

Part 4: Validation and Troubleshooting

-

Validating Cannula Placement: At the end of the study, it is crucial to verify the cannula placement. This can be done by injecting a small volume of dye (e.g., Evans Blue) and subsequently performing histological analysis of brain sections to confirm the dye is localized within the ventricular system.[13]

-

Troubleshooting:

-

Blocked Cannula: If the internal cannula cannot be inserted, the guide may be blocked. Attempt to clear it with a sterile stylet. If unsuccessful, the animal cannot be used.

-

No Behavioral Effect: This could be due to incorrect cannula placement (requiring histological verification), an incorrect dose, or degradation of the peptide solution.

-

Adverse Reactions: If the animal shows signs of distress, seizure, or severe motor impairment, this may indicate an overly concentrated solution, too rapid an injection rate, or a misplaced cannula causing tissue damage.

-

References

- Molecular basis of opioid receptor signaling. (n.d.). National Institutes of Health.

- Arce Gálvez, L., Hernández Abuchaibe, D., Cuervo Pulgarín, J. L., & Buitrago Martín, C. L. (2024). Current understanding of opioid receptors and their signaling pathways. Colombian Journal of Anesthesiology.

- Opioid receptor signaling pathway. All four types of opioid receptor... (n.d.). ResearchGate.

- [D-Ala2]-Met-Enkephalin | Opioid Agonist. (n.d.). MedchemExpress.com.

-

Al-Hasani, R., & Bruchas, M. R. (2011). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. Anesthesiology, 115(6), 1363-1381. Retrieved March 7, 2026, from [Link]

- Opioid Signaling Pathway. (n.d.). QIAGEN.

-